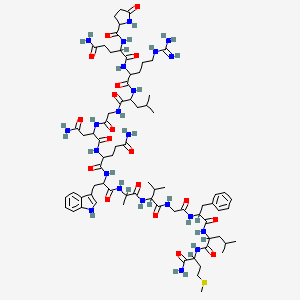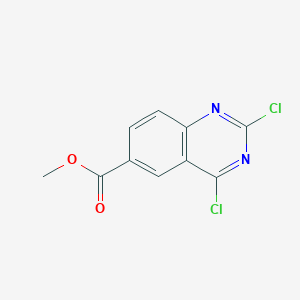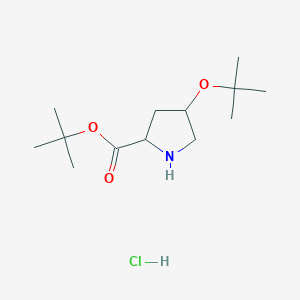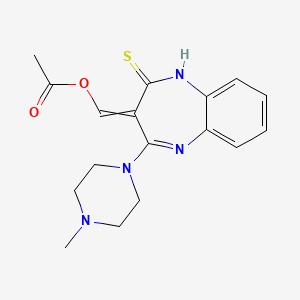
Olanzapine ThioacetoxyMethylidene IMpurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olanzapine ThioacetoxyMethylidene IMpurity: is a chemical compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is often studied to understand the purity and stability of Olanzapine formulations, as well as to ensure compliance with pharmaceutical standards .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine ThioacetoxyMethylidene IMpurity typically involves multiple steps, starting from the basic structure of OlanzapineSpecific reagents and catalysts are used to facilitate these reactions, ensuring the desired impurity is formed with high specificity .
Industrial Production Methods: In an industrial setting, the production of this compound follows stringent protocols to maintain consistency and quality. Large-scale synthesis may involve automated systems and continuous monitoring to optimize yield and minimize by-products. The process is designed to be scalable while adhering to regulatory standards .
化学反应分析
Types of Reactions: Olanzapine ThioacetoxyMethylidene IMpurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
科学研究应用
Chemistry: Olanzapine ThioacetoxyMethylidene IMpurity is used as a reference standard in analytical chemistry to ensure the purity and stability of Olanzapine formulations. It helps in the identification and quantification of impurities during quality control processes .
Biology: In biological research, this impurity is studied to understand its potential effects on biological systems, including its interaction with enzymes and receptors. This helps in assessing the safety and efficacy of Olanzapine .
Medicine: In the pharmaceutical industry, this compound is crucial for developing and validating analytical methods used in the production of Olanzapine. It ensures that the final product meets regulatory standards for safety and efficacy .
Industry: Beyond pharmaceuticals, this compound may be used in various industrial applications where precise chemical analysis is required. It serves as a benchmark for developing new analytical techniques and improving existing ones .
作用机制
The mechanism of action of Olanzapine ThioacetoxyMethylidene IMpurity is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Olanzapine, including dopamine and serotonin receptors. Further research is needed to elucidate its specific pathways and effects .
相似化合物的比较
Olanzapine Impurity A: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.
Olanzapine Impurity B: Another related compound with a similar structure but different functional groups.
Olanzapine Lactam: A lactam derivative of Olanzapine.
Uniqueness: Olanzapine ThioacetoxyMethylidene IMpurity is unique due to its specific thioacetoxy and methylidene groups, which differentiate it from other Olanzapine impurities. These functional groups may influence its chemical reactivity and interaction with biological systems, making it a valuable reference standard in pharmaceutical research .
属性
分子式 |
C17H20N4O2S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl acetate |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)23-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)24/h3-6,11H,7-10H2,1-2H3,(H,19,24) |
InChI 键 |
KMCOFWWWTNQXFV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


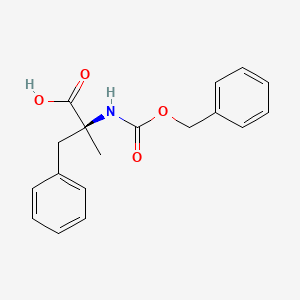
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
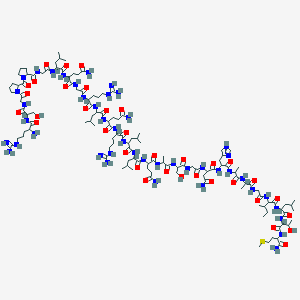
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
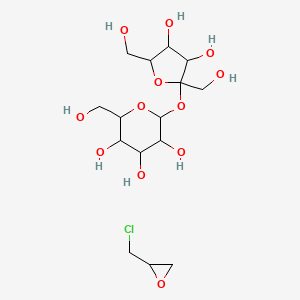
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
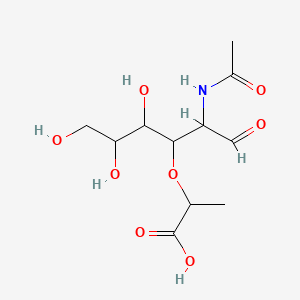
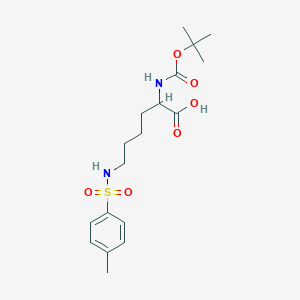
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
